molecular formula C17H26O2 B1319117 Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- CAS No. 127806-88-6

Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-

Cat. No.: B1319117
CAS No.: 127806-88-6
M. Wt: 262.4 g/mol
InChI Key: XRERYKWRTUHZMM-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- is an aromatic ketone characterized by a phenyl ring substituted with a methyl group at the 3-position and an octyloxy group (C₈H₁₇O) at the 4-position. The octyloxy chain confers lipophilicity, which may influence solubility, boiling point, and biological activity, making it relevant in material science or pharmaceutical intermediates .

Properties

IUPAC Name

1-(3-methyl-4-octoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-4-5-6-7-8-9-12-19-17-11-10-16(15(3)18)13-14(17)2/h10-11,13H,4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRERYKWRTUHZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596490
Record name 1-[3-Methyl-4-(octyloxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127806-88-6
Record name 1-[3-Methyl-4-(octyloxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-(octyloxy)benzaldehyde and acetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Scientific Research Applications

Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- involves the absorption of UV light by its benzophenone chromophore. This absorption leads to the formation of reactive excited states, which can initiate photochemical reactions such as polymerization. The molecular targets and pathways involved include the generation of free radicals that propagate the polymerization process.

Comparison with Similar Compounds

Structural and Functional Differences

  • Alkoxy Chain Length : The octyloxy group in the target compound and its analog (C₁₉H₂₈O₃, ) enhances lipophilicity compared to shorter chains (e.g., methoxy in ). This property may increase membrane permeability in biological systems.
  • Synthetic Complexity : Compounds with multiple substituents (e.g., bromooctyloxy in ) require multi-step synthesis, whereas acetylated derivatives () can be synthesized via direct acetylation.

Physical Properties

  • Boiling Points: Longer alkoxy chains correlate with higher boiling points, as seen in the 380.5°C prediction for the isopropylphenoxy analog . The target compound’s octyloxy chain likely results in a similarly elevated boiling point.
  • Density : Density increases with molecular weight and halogenation (e.g., bromine in increases density to ~1.56 g/cm³). The target compound’s predicted density (~1.04 g/cm³, extrapolated from ) suggests moderate lipophilicity.

Biological Activity

Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores the synthesis, characterization, and biological evaluation of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

Ethanone derivatives, including 1-[3-methyl-4-(octyloxy)phenyl]-, are typically synthesized through methods such as Claisen-Schmidt condensation. This involves the reaction of substituted benzaldehydes with acetophenones under basic conditions. Characterization techniques such as IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Characterization Data of Ethanone Derivatives

Technique Observations
IR SpectroscopyCharacteristic peaks for C=O stretching
1H^{1}H NMRMultiplet patterns indicating aromatic protons
Mass SpectrometryMolecular ion peak corresponding to expected molecular weight

Antimicrobial Properties

Research indicates that ethanone derivatives exhibit significant antimicrobial activity. A study reported that compounds similar to ethanone, particularly those with long alkyl chains like octyloxy, demonstrate effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

  • Case Study : In vitro assays showed that ethanone derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against resistant bacterial strains .

Antioxidant Activity

The antioxidant potential of ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-, has been evaluated using assays such as DPPH radical scavenging. The compound demonstrated a dose-dependent increase in scavenging activity, suggesting its utility in reducing oxidative stress.

  • Research Findings : At concentrations of 20 µg/mL to 100 µg/mL, the percentage inhibition of DPPH radicals increased significantly, with maximum inhibition observed at higher concentrations .

Toxicity Assessment

Toxicity studies are crucial for understanding the safety profile of ethanone derivatives. The brine shrimp lethality assay is commonly used for preliminary toxicity screening. Results indicated that ethanone derivatives exhibited low toxicity levels, with lethal concentration (LC50) values significantly higher than those for known toxic compounds.

Table 2: Toxicity Data from Brine Shrimp Assay

Concentration (µg/mL) Survival Rate (%)
1090
5070
10050
50010

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